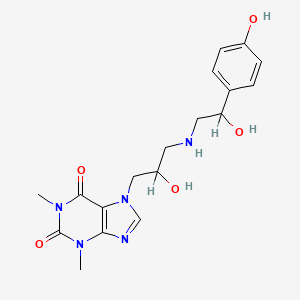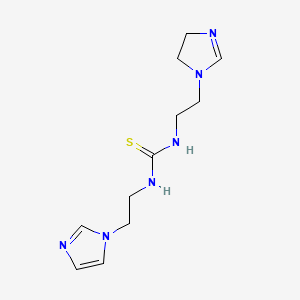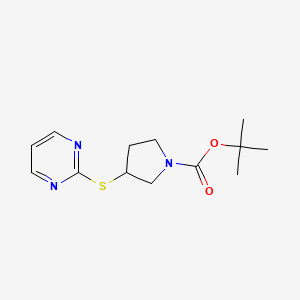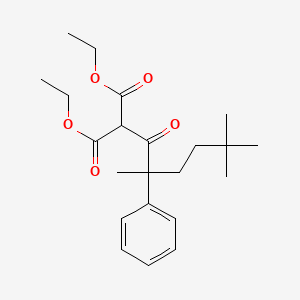
Naphthalene, 5-methoxy-8-propionyl-1-(1-pyrrolidinyl)-1,2,3,4-tetrahydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphthalene, 5-methoxy-8-propionyl-1-(1-pyrrolidinyl)-1,2,3,4-tetrahydro- is a complex organic compound with a unique structure that combines a naphthalene core with various functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalene, 5-methoxy-8-propionyl-1-(1-pyrrolidinyl)-1,2,3,4-tetrahydro- typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Naphthalene Core: This can be achieved through Friedel-Crafts acylation of a suitable aromatic precursor.
Introduction of the Methoxy Group: This step involves the methylation of a hydroxyl group on the naphthalene ring using reagents like dimethyl sulfate or methyl iodide.
Addition of the Propionyl Group: This can be done through acylation reactions using propionyl chloride in the presence of a Lewis acid catalyst.
Formation of the Pyrrolidinyl Group: This step involves the reaction of the naphthalene derivative with pyrrolidine under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Naphthalene, 5-methoxy-8-propionyl-1-(1-pyrrolidinyl)-1,2,3,4-tetrahydro- can undergo various types of chemical reactions, including:
Oxidation: This can lead to the formation of quinones or other oxidized derivatives.
Reduction: This can result in the formation of reduced naphthalene derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups onto the naphthalene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction may produce dihydronaphthalenes.
Wissenschaftliche Forschungsanwendungen
Naphthalene, 5-methoxy-8-propionyl-1-(1-pyrrolidinyl)-1,2,3,4-tetrahydro- has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have potential as bioactive compounds with various biological activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of Naphthalene, 5-methoxy-8-propionyl-1-(1-pyrrolidinyl)-1,2,3,4-tetrahydro- involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: It may inhibit certain enzymes, leading to altered biochemical pathways.
Receptor Binding: It may bind to specific receptors, triggering a cascade of cellular responses.
Signal Transduction: It may modulate signal transduction pathways, affecting cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphthalene Derivatives: Compounds like 1-methoxynaphthalene and 2-methoxynaphthalene share structural similarities.
Pyrrolidine Derivatives: Compounds like 1-(2-pyrrolidinyl)naphthalene have similar functional groups.
Uniqueness
Naphthalene, 5-methoxy-8-propionyl-1-(1-pyrrolidinyl)-1,2,3,4-tetrahydro- is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
63886-35-1 |
|---|---|
Molekularformel |
C18H25NO2 |
Molekulargewicht |
287.4 g/mol |
IUPAC-Name |
1-(4-methoxy-8-pyrrolidin-1-yl-5,6,7,8-tetrahydronaphthalen-1-yl)propan-1-one |
InChI |
InChI=1S/C18H25NO2/c1-3-16(20)13-9-10-17(21-2)14-7-6-8-15(18(13)14)19-11-4-5-12-19/h9-10,15H,3-8,11-12H2,1-2H3 |
InChI-Schlüssel |
UZRVWTXAONNQGS-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C1=C2C(CCCC2=C(C=C1)OC)N3CCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-({[(3-Ethoxyphenyl)carbonyl]carbamothioyl}amino)-2-methylbenzoic acid](/img/structure/B13955333.png)
![(2S)-2-[amino-(2,3-dichlorophenyl)methyl]-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid](/img/structure/B13955335.png)
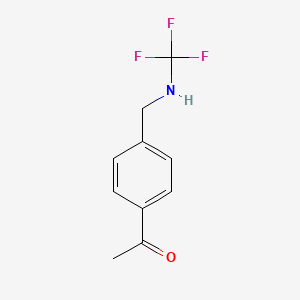
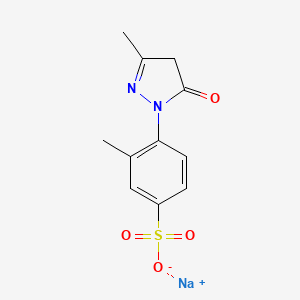
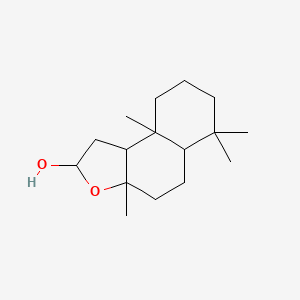
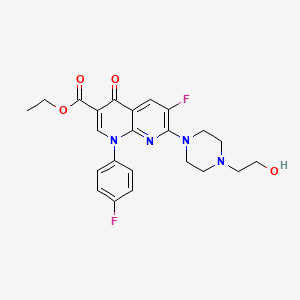
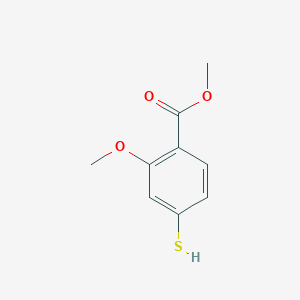

![[3-(Aminomethyl)-2-methylphenyl]methanol](/img/structure/B13955382.png)

